Methyl 3-isopropyl-4,5-dihydroisoxazole-5-carboxylate
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Overview
Description
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate is a chemical compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a methyl ester group and a propan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the oxazole ring . The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazoles .
Scientific Research Applications
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate
- 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Comparison: Compared to similar compounds, Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate is unique due to its specific substituents and the presence of a methyl ester group. These structural features can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)6-4-7(12-9-6)8(10)11-3/h5,7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLABALBWZOCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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